molecular formula C13H19NO3 B554928 tert-Butyl L-tyrosinate CAS No. 16874-12-7

tert-Butyl L-tyrosinate

Cat. No. B554928
CAS RN: 16874-12-7
M. Wt: 237.29 g/mol
InChI Key: DIGHFXIWRPMGSA-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl L-Tyrosinate is a chemical auxiliary agent used in various industries, including pharmaceuticals, cosmetics, and food and beverage . It is a white crystalline powder with a melting point of about 200°C and a molecular weight of about 250 . It is soluble in water and ethanol, and insoluble in ether and benzene . It belongs to the class of amino acid derivatives, containing both acidic phenolic hydroxyl and basic amino structures . It is mainly used as a pharmaceutical intermediate, suitable for the preparation of compound amino acid infusion and polypeptide drugs .


Synthesis Analysis

The synthesis of tert-Butyl L-Tyrosinate involves the reaction of L-Tyrosine with tert-butyl acetate at 0°C, followed by the slow addition of perchloric acid . The reaction mixture is stirred at room temperature for 12 hours, then washed with water and 1.0M HCl solution . The resulting aqueous solution is adjusted to pH 9 with a 10% potassium carbonate solution, then extracted three times with dichloromethane . The combined organic phases are dried over anhydrous sodium sulfate, filtered to remove the sodium sulfate solid, and the filtrate is concentrated . The residue is purified by silica gel column chromatography (with ethyl acetate as the eluent) to obtain the target product, tert-Butyl L-Tyrosinate .


Molecular Structure Analysis

Tert-Butyl L-Tyrosinate contains a total of 36 bonds; 17 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 primary aliphatic amine, and 1 aromatic hydroxyl .


Physical And Chemical Properties Analysis

Tert-Butyl L-Tyrosinate is a white crystalline powder with a melting point of about 200°C . It has a molecular weight of about 250 . It is soluble in water and ethanol, and insoluble in ether and benzene .

Scientific Research Applications

Chemoselective Nitration in Organic Synthesis

Research by Koley, Colón, and Savinov (2009) demonstrated that tert-Butyl nitrite can serve as a safe and chemoselective nitrating agent, particularly for phenolic substrates such as tyrosine-containing peptides. This method is utilized in the synthesis of fluorogenic substrates for protease characterization, implying its utility in peptide and protein chemistry (D. Koley, Olvia C. Colón, & S. Savinov, 2009).

Synthesis of Protected Amino Acids

Pozdnev (2004) discusses the reactivity of di-tert-butyl pyrocarbonate for obtaining N-tert-butoxycarbonyl derivatives of compounds, including tyrosine. This is relevant for protecting amino acids in peptide synthesis, indicating tert-Butyl L-tyrosinate's role in the preparation of N-Boc-tyrosine derivatives (V. Pozdnev, 2004).

Radiolabeling in Imaging

Chun-yan and Shen-de (2011) synthesized precursors for O-(2-fluoroethyl)-L-tyrosine (FET) used in positron emission tomography (PET) for tumor imaging, highlighting the application of tert-Butyl L-tyrosinate in diagnostic imaging (Liu Chun-yan & Jiang Shen-de, 2011).

Fluorinated Amino Acid Synthesis

Tressler and Zondlo (2016) developed a synthesis method for Fmoc-perfluoro-tert-butyl tyrosine, a novel highly fluorinated amino acid. This compound, detectable by NMR spectroscopy, is significant for peptide studies, illustrating an advanced application in analytical chemistry (Caitlin M. Tressler & Neal J. Zondlo, 2016).

Protein Research and NMR Tagging

Chen et al. (2015) explored the use of O-tert-Butyltyrosine (Tby) as an NMR tag for high-molecular-weight systems. The tert-butyl group of Tby provides a distinct NMR signal, useful in protein research and measuring ligand binding affinities (Wan-Na Chen et al., 2015).

Future Directions

Tert-Butyl L-Tyrosinate finds large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The resultant flow process was more efficient, versatile, and sustainable compared to the batch . This suggests that the use of tert-Butyl L-Tyrosinate in synthetic organic chemistry could increase in the future.

properties

IUPAC Name

tert-butyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)11(14)8-9-4-6-10(15)7-5-9/h4-7,11,15H,8,14H2,1-3H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGHFXIWRPMGSA-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301297192
Record name L-Tyrosine 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl L-tyrosinate

CAS RN

16874-12-7
Record name L-Tyrosine 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16874-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Tyrosine 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl L-tyrosinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.169
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl L-tyrosinate
Reactant of Route 2
Reactant of Route 2
tert-Butyl L-tyrosinate
Reactant of Route 3
Reactant of Route 3
tert-Butyl L-tyrosinate
Reactant of Route 4
Reactant of Route 4
tert-Butyl L-tyrosinate
Reactant of Route 5
Reactant of Route 5
tert-Butyl L-tyrosinate
Reactant of Route 6
tert-Butyl L-tyrosinate

Citations

For This Compound
7
Citations
FM Callahan, GW Anderson, R Paul… - Journal of the …, 1963 - ACS Publications
The reaction to form a peptide bond between the ester of an amino acid and an acylated amino acid is usually a straightforward procedure if the starting amino acids are the simple ones …
Number of citations: 120 pubs.acs.org
PA Patel, T Bruun, P Ilina, H Mäkkylä, A Lempinen… - Marine Drugs, 2021 - mdpi.com
… To a stirred solution of tert-butyl L-tyrosinate 7 (1.20 g, 5.06 mmol) in EtOH (20 mL) in an ice bath (0 C), Na 2 WO 4 ·2H 2 O (1.83 g, 10.4 mmol, 1.1 equiv), a 30% solution of H 2 O 2 in H …
Number of citations: 6 www.mdpi.com
PK Chinthakindi, A Benediktsdottir… - European Journal of …, 2019 - Wiley Online Library
… )methanesulfonamide (333 mg, 1.00 mmol) treated with PPh 3 Cl 2 (400 mg, 1.20 mmol) in presence of TEA (223 µL, 1.60 mmol), followed by reaction with tert-butyl l-tyrosinate (344 mg…
S Jasseron, C Contino-Pepin, JC Maurizis… - European journal of …, 2003 - Elsevier
… Consecutive coupling of this active ester to O-(tert-butyl) tert-butyl l tyrosinate was performed in methylene chloride at room temperature (rt) and provided monomer 7 in satisfactory yield …
Number of citations: 22 www.sciencedirect.com
M Šimovičová - 2021 - dspace.cuni.cz
… Tert-butyl L-tyrosinate (MS-1) (5.99 g, 25.3 mmol) was dissolved in EtOH (100 mL) in a 250 -mL round-bottomed flask and put in an ice bath (0C). Na2WO4∙2H2O (9.18g, 27.8 mmol, 1.1 …
Number of citations: 2 dspace.cuni.cz
T Haneishi, Y Kato, H Fukuda… - … Process Research & …, 2018 - ACS Publications
… To a solution of tert-butyl-l-tyrosinate (2, 6.00 kg, 25.3 mol) in DMF (19.81 kg) was added Boc 2 O (5.52 kg, 25.3 mol) in DMF (2.81 kg). The mixture was stirred at 25 C for 1 h (>99% …
Number of citations: 4 pubs.acs.org
羽石剛 - 2018 - mie-u.repo.nii.ac.jp
… tert-Butyl (tert-Butoxycarbonyl)-L-tyrosinate (27) To a solution of tert-butyl-L-tyrosinate (26, 6.00 kg, 25.3 mol) in DMF (19.81 kg) was added Boc2O (5.52 kg, 25.3 mol) in DMF (2.81 kg). …
Number of citations: 3 mie-u.repo.nii.ac.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.